Rage/sert-IN-1

Description

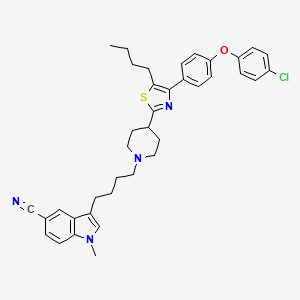

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C38H41ClN4OS |

|---|---|

Molecular Weight |

637.3 g/mol |

IUPAC Name |

3-[4-[4-[5-butyl-4-[4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-yl]piperidin-1-yl]butyl]-1-methylindole-5-carbonitrile |

InChI |

InChI=1S/C38H41ClN4OS/c1-3-4-8-36-37(28-10-14-32(15-11-28)44-33-16-12-31(39)13-17-33)41-38(45-36)29-19-22-43(23-20-29)21-6-5-7-30-26-42(2)35-18-9-27(25-40)24-34(30)35/h9-18,24,26,29H,3-8,19-23H2,1-2H3 |

InChI Key |

SYSZRZAQHLUSDF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(N=C(S1)C2CCN(CC2)CCCCC3=CN(C4=C3C=C(C=C4)C#N)C)C5=CC=C(C=C5)OC6=CC=C(C=C6)Cl |

Origin of Product |

United States |

Molecular and Cellular Targets of Rage/sert in 1

Receptor for Advanced Glycation Endproducts (RAGE)

The Receptor for Advanced Glycation Endproducts (RAGE) is a multi-ligand cell surface receptor belonging to the immunoglobulin superfamily. While expressed at low levels in most healthy tissues, its expression is significantly upregulated in conditions associated with inflammation, oxidative stress, and cellular damage. wikipedia.org This upregulation makes RAGE a pivotal player in the amplification and perpetuation of inflammatory responses, contributing to the pathogenesis of a wide array of diseases, including diabetes, cardiovascular disease, cancer, and neurodegenerative disorders. wikipedia.orgacs.org

Structural Domains and Ligand Recognition of RAGE

RAGE is a transmembrane protein composed of distinct structural domains that dictate its function. mdpi.com The extracellular portion, responsible for interacting with a diverse array of ligands, consists of three immunoglobulin-like domains: one N-terminal V-type (Variable) domain and two C-type (Constant) domains (C1 and C2). acs.orgresearchgate.net This extracellular segment is connected to a single transmembrane helix and a short, highly charged cytoplasmic tail that is crucial for intracellular signaling. acs.org

The V-domain is the primary site for the recognition and binding of most RAGE ligands. mdpi.comfrontiersin.org Its structure features a significant hydrophobic patch and a highly basic, positively charged region, which allows it to interact with the diverse, often negatively charged, structures of its various ligands. virginia.edunih.gov While the V-domain is central, some ligands may also interact with the C1 or C2 domains. frontiersin.orgresearchgate.net Ligand binding to the extracellular domains, particularly the V-domain, is thought to induce conformational changes and promote receptor oligomerization, a key step in the activation of downstream signaling cascades. researchgate.netresearchgate.net The cytoplasmic tail, though short, interacts with intracellular effector proteins like Diaphanous-1 (Dia-1) to transduce these external signals into a cellular response. acs.org

Endogenous and Exogenous RAGE Ligands and Their Biological Significance

RAGE is characterized by its ability to bind to a wide range of structurally unrelated ligands, classifying it as a pattern recognition receptor. wikipedia.org These ligands are often molecules that are generated or accumulate during periods of cellular stress, injury, or inflammation, acting as danger signals.

Advanced Glycation Endproducts (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction between reducing sugars and the amino groups of proteins, lipids, or nucleic acids. wikipedia.orgmdpi.com This process, known as glycation, is a normal consequence of metabolism but is significantly accelerated in conditions of hyperglycemia, such as diabetes mellitus. aem-sbem.com AGEs can also be introduced into the body through the consumption of heat-processed, sugar-rich foods. mdpi.com

The accumulation of AGEs in tissues is a hallmark of aging and is implicated in the pathology of numerous chronic diseases. wikipedia.orgpagepressjournals.org By cross-linking proteins like collagen, AGEs contribute to the stiffening of blood vessels and a decline in tissue function. wikipedia.org More critically, AGEs act as pro-inflammatory mediators by binding to RAGE. wikipedia.orgaem-sbem.com The AGE-RAGE interaction on cells like endothelial cells and immune cells triggers oxidative stress and activates the pro-inflammatory transcription factor NF-κB. This activation leads to the production of inflammatory cytokines and adhesion molecules, fueling a cycle of chronic inflammation that contributes to diabetic complications, atherosclerosis, and neurodegeneration. wikipedia.orgwikipedia.orgnih.gov

High Mobility Group Box 1 (HMGB1) is a nuclear protein that typically functions to stabilize chromatin and regulate gene transcription. nih.gov However, when released from necrotic cells or actively secreted by activated immune cells, it functions as a potent damage-associated molecular pattern (DAMP). frontiersin.orgnih.gov Extracellular HMGB1 acts as a key pro-inflammatory cytokine by signaling through RAGE and Toll-like receptors. nih.govresearchgate.net

Structurally, HMGB1 contains two DNA-binding domains, Box A and Box B. frontiersin.org The B box is considered the primary pro-inflammatory domain that binds to RAGE, while the A box can act as a competitive antagonist. frontiersin.orgmdpi.com The interaction between HMGB1 and RAGE activates multiple signaling pathways, including NF-κB, leading to the release of inflammatory cytokines and promoting cell migration. frontiersin.org This axis is implicated in the pathogenesis of various inflammatory conditions, including sepsis, arthritis, and liver fibrosis, and is increasingly recognized for its role in neuroinflammation associated with conditions like stroke and Alzheimer's disease. researchgate.netfrontiersin.orgnih.gov

The S100 family comprises over 20 small, acidic calcium-binding proteins that are expressed in a cell-specific manner and regulate a multitude of intracellular processes like cell growth, differentiation, and cytoskeletal dynamics. mdpi.comfrontiersin.org Several members of the S100 family can be secreted from cells and act as extracellular signaling molecules, functioning as DAMPs. frontiersin.org

Many S100 proteins, including S100A4, S100A8/A9, S100A12, and S100B, are established ligands for RAGE. mdpi.comfrontiersin.org This interaction is typically calcium-dependent, as calcium binding induces a conformational change in the S100 protein, exposing a hydrophobic surface that facilitates binding to RAGE's V-domain. researchgate.net The S100-RAGE axis is a potent driver of inflammation. For instance, the binding of S100B, which is highly expressed in astrocytes in the brain, to neuronal RAGE can be either neurotrophic or neurotoxic depending on its concentration, and is implicated in neuroinflammatory processes. researchgate.netmdpi.com Similarly, other S100 proteins are involved in promoting inflammation in arthritis, cardiovascular disease, and cancer progression through RAGE activation. biovendor.complos.org

Amyloid-beta (Aβ) peptides, particularly the Aβ1-42 isoform, are the primary components of the senile plaques found in the brains of individuals with Alzheimer's disease. frontiersin.orgresearchgate.net While Aβ is generated from the normal processing of the amyloid precursor protein, its aggregation and deposition are central to Alzheimer's pathology.

RAGE has been identified as a key cell surface receptor for Aβ in its various forms (monomeric, oligomeric, and fibrillar). researchgate.netpnas.org The interaction of Aβ with RAGE on neurons and microglia is a critical step in Aβ-induced neurotoxicity. researchgate.netpnas.org This binding triggers cellular oxidant stress, activates NF-κB, and leads to an inflammatory response, including the production of pro-inflammatory cytokines and the activation of microglia. frontiersin.orgpnas.org Furthermore, RAGE mediates the transport of circulating Aβ across the blood-brain barrier into the brain, contributing to its pathological accumulation. frontiersin.orgpnas.org This positive feedback loop, where Aβ-RAGE interaction promotes neuroinflammation and further Aβ accumulation, is considered a significant contributor to neuronal dysfunction and death in Alzheimer's disease. wikipedia.orgresearchgate.net

Other Damage-Associated Molecular Patterns (DAMPs)

The Receptor for Advanced Glycation End Products (RAGE) is a multiligand receptor of the immunoglobulin superfamily that plays a crucial role in inflammatory responses. researchgate.net It is activated by a variety of ligands known as Damage-Associated Molecular Patterns (DAMPs), which are endogenous molecules released from damaged or dying cells. nih.govwikipedia.org The interaction between DAMPs and RAGE triggers a cascade of downstream signaling pathways, leading to a pro-inflammatory state. nih.gov

Rage/sert-IN-1 is a potent inhibitor of RAGE, with a reported IC50 value of 8.26 µM. medchemexpress.combioscience.co.ukmybiosource.combioscience.co.uktargetmol.commedchemexpress.cnmybiosource.com By inhibiting RAGE, this compound effectively blocks the signaling initiated by various DAMPs. The most well-studied DAMPs that interact with RAGE include High-Mobility Group Box 1 (HMGB1) and S100 proteins. wikipedia.orgrsdjournal.orgresearchgate.netfrontiersin.org

High-Mobility Group Box 1 (HMGB1): This nuclear protein, when released into the extracellular space, acts as a potent pro-inflammatory cytokine by binding to RAGE. wikipedia.orgfrontiersin.orgmdpi.com This interaction is implicated in various inflammatory conditions. frontiersin.org

S100 Proteins: This family of calcium-binding proteins can also act as DAMPs when released extracellularly, signaling through RAGE to promote inflammation. wikipedia.orgresearchgate.net

The binding of these DAMPs to RAGE activates several intracellular signaling pathways, including NF-κB, which in turn upregulates the expression of pro-inflammatory genes and even RAGE itself, creating a positive feedback loop that sustains inflammation. nih.govmdpi.com By inhibiting RAGE, this compound is thought to disrupt this cycle, thereby reducing the inflammatory response driven by DAMPs. This mechanism is believed to contribute to its neuroprotective effects observed in preclinical studies. medchemexpress.combioscience.co.uktargetmol.commybiosource.com

Serotonin (B10506) Transporter (SERT)

In addition to its action on RAGE, this compound is a potent inhibitor of the Serotonin Transporter (SERT), with a reported IC50 of 31.09 nM. medchemexpress.combioscience.co.ukmybiosource.combioscience.co.uktargetmol.commedchemexpress.cnmybiosource.commedchemexpress.eu SERT is a critical protein in the regulation of serotonergic neurotransmission. biorxiv.org

Structural and Functional Aspects of SERT in Monoaminergic Neurotransmission

The serotonin transporter is a member of the solute carrier family 6 (SLC6) of neurotransmitter transporters. pnas.orgwikipedia.org It is a transmembrane protein, typically with 12 membrane-spanning helices, that is located on the presynaptic membrane of serotonergic neurons. wikipedia.orgsdbonline.orgbiologists.com Its primary function is to clear serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft by transporting it back into the presynaptic neuron. biorxiv.orgwikipedia.orgwikipedia.org This reuptake process is dependent on sodium and chloride ions. wikipedia.orgnih.gov

The structure of human SERT reveals a central binding site where serotonin and inhibitors like selective serotonin reuptake inhibitors (SSRIs) bind. nih.gov This site is located between transmembrane helices 1, 3, 6, 8, and 10. nih.gov The binding of an inhibitor locks the transporter in an outward-open conformation, preventing serotonin from binding and being transported into the neuron. nih.gov this compound, as a SERT inhibitor, is presumed to act at this central binding site, thereby increasing the concentration and duration of serotonin in the synapse.

SERT's Regulatory Role in Synaptic Serotonin Homeostasis

The reuptake of serotonin by SERT is the primary mechanism for terminating serotonergic signaling. biorxiv.orgwikipedia.orgjneurosci.org This process is crucial for maintaining synaptic serotonin homeostasis. By controlling the extracellular levels of serotonin, SERT ensures the precise spatial and temporal regulation of serotonergic neurotransmission, which is vital for modulating mood, sleep, and cognition. biorxiv.org

Dysregulation of SERT function is implicated in several psychiatric disorders, including depression and anxiety. biorxiv.org Inhibition of SERT by drugs like SSRIs leads to an increase in synaptic serotonin levels, which is believed to be the basis of their therapeutic effects. biorxiv.orgmdpi.com this compound's potent inhibition of SERT suggests it can effectively modulate synaptic serotonin levels, which likely underlies its observed antidepressant-like effects in animal models. medchemexpress.combioscience.co.uktargetmol.commybiosource.com

The function of SERT is also regulated by various post-translational modifications, such as phosphorylation, glycosylation, and ubiquitylation, which can affect its kinetic activity and trafficking to the cell surface. biorxiv.org

Table of Inhibitory Activities of this compound

| Target | IC50 |

|---|---|

| Receptor for Advanced Glycation End Products (RAGE) | 8.26 µM |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Azeliragon (B1666252) |

Mechanisms of Action of Rage/sert in 1

RAGE Inhibition Mechanisms

Rage/sert-IN-1 exerts its therapeutic potential primarily through the inhibition of RAGE. This inhibition has been quantified, with the compound demonstrating an IC50 value of 8.26 µM for RAGE. researchgate.netmedchemexpress.com The inhibitory action of this compound is crucial in preventing the downstream cellular consequences of RAGE activation, which are linked to diseases such as Alzheimer's. researchgate.net

Modulating RAGE-Ligand Binding Dynamics

The primary mechanism by which this compound inhibits RAGE is by modulating the binding of its various ligands. RAGE is a pattern recognition receptor that can be activated by a diverse range of molecules, including advanced glycation end products (AGEs), amyloid-beta (Aβ) peptides, S100 proteins, and high mobility group box 1 (HMGB1). frontiersin.orgmdpi.complos.org The binding of these ligands to the extracellular V-domain of RAGE is a critical first step in initiating intracellular signaling. frontiersin.org

This compound is believed to interfere with this interaction, preventing the conformational changes in the RAGE receptor that are necessary for signal transduction. By blocking the binding of ligands like Aβ, this compound effectively prevents the receptor's activation and the subsequent cascade of pathological events. This is supported by findings that the compound ameliorates Aβ25-35-induced neurotoxicity in SH-SY5Y cells, a key model for studying Alzheimer's disease-related cellular stress. researchgate.net

Table 1: Inhibitory Activity of this compound

| Target | IC50 Value |

|---|---|

| Receptor for Advanced Glycation Endproducts (RAGE) | 8.26 µM researchgate.netmedchemexpress.com |

Attenuation of RAGE-Mediated Intracellular Signaling Pathways

Activation of RAGE by its ligands triggers a complex network of intracellular signaling pathways that contribute to inflammation, oxidative stress, and cellular damage. frontiersin.orgnih.gov this compound, by inhibiting the initial RAGE-ligand interaction, is expected to attenuate these downstream signaling cascades.

The MAPK family of proteins, including extracellular signal-regulated kinase 1/2 (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK), are key transducers of RAGE-mediated cellular stress. frontiersin.orgnih.gov The binding of Aβ to RAGE has been shown to induce the phosphorylation and activation of p38 and ERK1/2. nih.gov This activation is a critical step in Aβ-induced neurotoxicity. mdpi.comaginganddisease.org Specifically, Aβ-mediated activation of p38 MAPK via RAGE has been linked to impaired synaptic function. mdpi.comnih.gov Studies have shown that inhibiting RAGE can suppress the Aβ-induced phosphorylation of p38 MAPK. researchgate.net

While direct studies on the effect of this compound on MAPK phosphorylation are limited, its demonstrated neuroprotective effect against Aβ toxicity strongly suggests an attenuation of this pathway. researchgate.net By preventing RAGE activation, this compound would logically inhibit the downstream phosphorylation of ERK1/2, p38, and JNK, thereby mitigating their roles in promoting inflammation and apoptosis. aging-us.com

The PI3K/AKT signaling pathway is another critical cascade influenced by RAGE activation. frontiersin.orgmedchemexpress.com This pathway is complex, with roles in both cell survival and, under certain conditions, pro-inflammatory responses. researchgate.net RAGE engagement can lead to the phosphorylation and activation of AKT. medsci.org The interaction between RAGE and its ligands can activate the PI3K/Akt pathway, which has been implicated in the proliferation of certain cell types. medchemexpress.com In the context of neurodegeneration, the dysregulation of this pathway can contribute to neuronal damage. researchgate.net

The neuroprotective properties of this compound suggest that it may modulate the PI3K/AKT pathway to favor cell survival. researchgate.net By inhibiting RAGE, this compound could prevent the aberrant activation of PI3K/AKT that contributes to pathological processes, thereby preserving neuronal health. scientificarchives.com

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade in cytokine-mediated inflammation. nih.gov RAGE activation has been shown to trigger the JAK/STAT pathway, leading to the transcription of pro-inflammatory genes. frontiersin.orgnih.gov For instance, the interaction of AGEs with RAGE can lead to the activation of JAK2 and STAT1/STAT3, which is involved in pathological processes. nih.gov The neuroinflammatory component of diseases like Alzheimer's is partly driven by such cytokine signaling. nih.gov Azeliragon (B1666252), another RAGE inhibitor, has been shown to mitigate neuroinflammatory injury via the JAK-STAT pathway. researchgate.net

Given that this compound is a RAGE inhibitor, it is highly probable that it attenuates the activation of the JAK/STAT pathway. researchgate.net This would, in turn, reduce the production of inflammatory cytokines that contribute to the neurodegenerative environment.

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response and is a major downstream target of RAGE signaling. mdpi.comnih.gov Upon ligand binding, RAGE activation leads to a series of events that culminate in the translocation of NF-κB into the nucleus, where it induces the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and even RAGE itself, creating a positive feedback loop that sustains inflammation. nih.govnih.gov The activation of the RAGE-NF-κB axis is a well-established mechanism in the inflammatory processes seen in various diseases. mdpi.com

The ability of this compound to inhibit RAGE strongly implies that it interferes with the activation of the NF-κB pathway. By blocking the initial RAGE-ligand interaction, this compound would prevent the downstream signaling that leads to NF-κB activation, thereby suppressing the expression of a wide array of inflammatory mediators and breaking the self-perpetuating cycle of RAGE-induced inflammation. researchgate.net

Rho GTPase (Rac1, Cdc42) Pathways

The interaction of ligands with RAGE is known to trigger intracellular signaling cascades that involve the activation of Rho GTPase family members, including Rac1 and Cdc42. researchgate.net This activation is a critical step in mediating cellular responses such as migration and inflammation. researchgate.net The cytoplasmic domain of RAGE interacts with Diaphanous-1 (Dia-1), which then facilitates the activation of Rac1 and Cdc42. researchgate.net Studies have shown that the overexpression of RAGE can lead to morphological changes in cells, such as the formation of dendritic pseudopodia, a process linked to Cdc42 activation. spandidos-publications.com

Given that this compound is a RAGE inhibitor, it is hypothesized to interfere with these signaling events. By blocking the initial ligand-RAGE interaction, this compound would likely prevent the subsequent recruitment and activation of the Dia-1/Rho GTPase pathway. This inhibitory action could suppress the downstream cellular effects mediated by Rac1 and Cdc42, such as cytoskeletal rearrangements and migratory processes that are often dysregulated in pathological conditions. researchgate.netresearchgate.net

Interaction with Diaphanous-related Formin 1 (DIAPH1)

A key discovery in understanding RAGE signal transduction was the identification of Diaphanous-related Formin 1 (DIAPH1) as a binding partner for the cytoplasmic tail of RAGE. tandfonline.comtandfonline.com This interaction is essential for RAGE-mediated signaling. tandfonline.com Specifically, the formin homology 1 (FH1) domain of DIAPH1 binds to the RAGE cytoplasmic domain, an interaction that is crucial for activating downstream effectors like Rac1 and Cdc42 and stimulating cellular migration. researchgate.net The binding of RAGE ligands is thought to induce a conformational change in RAGE, facilitating its interaction with DIAPH1 and initiating the signaling cascade. tandfonline.com

As an antagonist of RAGE, this compound is expected to disrupt the interaction between RAGE and DIAPH1. By preventing the initial ligand binding to RAGE, the compound would inhibit the necessary conformational changes for DIAPH1 recruitment. This disruption would effectively block the transmission of signals from the cell surface to the intracellular machinery, thereby mitigating the pathological consequences of RAGE activation. tandfonline.comresearchgate.net

Impact on Cellular Oxidative Stress Responses

A central mechanism through which RAGE exerts its pathological effects is the generation of oxidative stress. nih.gov The binding of ligands to RAGE activates NADPH oxidase, leading to the production of reactive oxygen species (ROS). nih.govresearchgate.net This increase in ROS can cause cellular damage, including lipid peroxidation and DNA damage, and contributes to a state of chronic inflammation. nih.govnih.gov This RAGE-dependent oxidative stress is implicated in a variety of cell types and disease processes. nih.gov

This compound, by inhibiting RAGE, is anticipated to attenuate these oxidative stress responses. By blocking the ligand-RAGE interaction, the compound would prevent the activation of NADPH oxidase and the subsequent surge in ROS production. nih.gov This action would help to protect cells from oxidative damage and reduce the associated inflammatory responses. researchgate.net Research has indicated that this compound exhibits a neuroprotective effect against Aβ25-35-induced neuronal damage, which is known to involve oxidative stress. nih.govmedchemexpress.com

SERT Inhibition Mechanisms

Alterations in Serotonin (B10506) Reuptake Kinetics

The primary mechanism of SERT inhibitors is the blockade of serotonin reuptake from the synaptic cleft into the presynaptic neuron. nih.govnews-medical.net This inhibition leads to an increased concentration and prolonged availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. news-medical.net The therapeutic effects of selective serotonin reuptake inhibitors (SSRIs) are attributed to this action. nih.gov

However, the therapeutic response to SSRIs is often delayed. sdbonline.org One hypothesis for this delay involves the gradual downregulation of SERT itself with chronic treatment. jneurosci.org Initially, acute SERT blockade leads to increased synaptic serotonin, which also activates presynaptic 5-HT1A autoreceptors, leading to a feedback inhibition of serotonin release. csic.es Over time, chronic SSRI administration can lead to the desensitization of these autoreceptors and a significant reduction in SERT density, resulting in a more robust and sustained increase in synaptic serotonin. sdbonline.orgjneurosci.org The kinetics of serotonin clearance are more significantly altered by this downregulation of SERT than by acute blockade alone. jneurosci.org this compound, as a potent SERT inhibitor, would directly compete with serotonin for binding to the transporter, thus acutely increasing synaptic serotonin levels. medchemexpress.commedchemexpress.com With sustained administration, it is plausible that it would also induce the adaptive changes in SERT expression and function seen with other SSRIs. jneurosci.org

Consequential Effects on Synaptic Plasticity and Neuronal Network Activity

The inhibition of SERT and the resulting enhancement of serotonergic signaling have profound effects on synaptic plasticity and the activity of neuronal networks. Serotonin is a key modulator of neural circuits, and alterations in its levels can influence processes such as long-term potentiation (LTP) and long-term depression (LTD), which are cellular models of learning and memory. jwatch.orgfrontiersin.org

SSRIs have been shown to impact synaptic plasticity through various mechanisms, some of which may be independent of SERT inhibition. jwatch.org For instance, some SSRIs can directly inhibit L-type calcium channels, which can prevent stress-induced deficits in synaptic plasticity. jwatch.org Furthermore, enhanced serotonergic activity can modulate the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which plays a crucial role in synaptic remodeling and neurogenesis. consensus.app

By inhibiting SERT, this compound is expected to influence synaptic plasticity and neuronal network activity. nih.gov The increased availability of serotonin can modulate the excitability of neurons and alter the strength of synaptic connections. frontiersin.orgnih.gov In rodent models, impaired SERT function has been associated with altered feedforward inhibition in the somatosensory cortex, leading to changes in sensory information processing. nih.gov Therefore, the SERT inhibitory action of this compound could contribute to its therapeutic effects by normalizing aberrant neuronal network activity and promoting adaptive synaptic changes. jst.go.jp

Research Findings on this compound

| Parameter | Finding | Source |

| RAGE Inhibition (IC50) | 8.26 µM | nih.govmedchemexpress.com |

| SERT Inhibition (IC50) | 31.09 nM | nih.govmedchemexpress.com |

| In Vitro Effect | Ameliorated Aβ25-35-induced neurotoxicity in SH-SY5Y cells | nih.gov |

| In Vivo Effect | Alleviated depressive symptoms in tail suspension test in mice | nih.gov |

Rage/sert in 1 in Preclinical Models of Neurological and Psychiatric Conditions

Neuroprotective Efficacy in In Vitro Models of Neurodegeneration

In laboratory settings, Rage/sert-IN-1 has demonstrated notable neuroprotective effects in cellular models of neurodegenerative disease. These studies provide foundational evidence of its potential to counteract neuronal damage.

Attenuation of Aβ-Induced Neuronal Damage in Cell Lines (e.g., SH-SY5Y Cells)

Research utilizing the human neuroblastoma cell line SH-SY5Y, a common in vitro model for studying neurodegenerative processes, has shown that this compound can ameliorate neurotoxicity induced by amyloid-beta (Aβ) peptides. researchgate.net Aβ peptides are central to the pathology of Alzheimer's disease. Studies have revealed that this compound exhibits a significant neuroprotective effect against neuronal damage caused by Aβ₂₅₋₃₅. medchemexpress.commedchemexpress.com

The compound, identified as compound 12 in some studies, has been shown to have potent inhibitory activity against both RAGE and SERT. researchgate.net This dual action is believed to contribute to its ability to protect neuronal cells from Aβ-induced damage. researchgate.net The inhibition of RAGE is particularly relevant as this receptor is known to mediate Aβ-induced cellular stress and neuroinflammation. nih.gov While this compound itself has been shown to be effective, it is one of 34 synthesized dual-target ligands, with compound 12 showing particularly promising results in reducing Aβ₂₅₋₃₅-induced cytotoxicity. researchgate.net

It is important to note that at concentrations of 1, 5, and 10 μM, this compound did not affect cell viability, with only a slight decrease observed at 20 μM, where viability remained above 80%. medchemexpress.com This suggests a favorable therapeutic window in these in vitro models.

Modulation of Cellular Viability and Apoptosis in Stress-Induced Paradigms

Beyond its effects on Aβ-induced toxicity, RAGE signaling, which this compound inhibits, has been implicated in the regulation of cellular viability and apoptosis (programmed cell death) under conditions of cellular stress. nih.govnih.gov In various cell types, the activation of RAGE can lead to increased apoptosis. researchgate.net Conversely, inhibiting RAGE has been shown to limit apoptosis and promote cell survival. nih.gov

In the context of oxidative stress, a key factor in neurodegeneration, the suppression of RAGE expression has been found to increase a cell's sensitivity to injury. nih.gov This suggests that the RAGE-inhibiting activity of this compound could play a crucial role in protecting neurons from stress-induced death by modulating apoptotic pathways. nih.govnih.gov While direct studies on this compound's modulation of apoptosis in stress-induced neuronal paradigms are still emerging, the known functions of RAGE provide a strong rationale for its potential in this area.

Behavioral Phenotyping in Preclinical Animal Models of Affective Disorders

In addition to its neuroprotective effects at the cellular level, this compound has been evaluated in animal models to assess its potential impact on behaviors relevant to psychiatric conditions like depression.

Alleviation of Depressive-Like Behaviors (e.g., Tail Suspension Test in Murine Models)

The tail suspension test is a standard preclinical assay used to screen for antidepressant-like activity in mice. researchgate.netnih.gov In this test, a reduction in immobility time is indicative of an antidepressant effect. researchgate.netmeliordiscovery.com Studies have shown that this compound significantly reduces the immobility time in the tail suspension test in mice. researchgate.netmedchemexpress.com This finding suggests that the compound possesses antidepressant-like properties, which is consistent with its inhibitory action on the serotonin (B10506) transporter (SERT). medchemexpress.commedchemexpress.com The inhibition of SERT is a well-established mechanism of action for many clinically used antidepressant medications. neurotransmitter.netscience.gov

Effects on Cognitive Function in Animal Models of Neurodegeneration

Rodent models are frequently used to study neurodegeneration and Alzheimer's disease due to the anatomical similarities of their brains to humans. oamjms.eu The inhibition of RAGE has been shown to improve cognitive function in transgenic mouse models of Alzheimer's disease. researchgate.net Specifically, blocking the RAGE-Aβ interaction can lead to a reduction in the concentration of toxic soluble Aβ in the brain and subsequent improvements in cognitive performance. researchgate.net

Furthermore, genetic deletion of RAGE in mouse models of Alzheimer's disease has been shown to attenuate impairments in learning and memory. nih.gov This is achieved, in part, by reducing Aβ accumulation and modulating the activity of β- and γ-secretases, enzymes involved in Aβ production. nih.gov Given that this compound is a RAGE inhibitor, these findings support its potential to positively impact cognitive function in the context of neurodegenerative diseases.

Influence on Neuroinflammation and Microglial Activation in Animal Brains

Neuroinflammation, characterized by the activation of microglia (the brain's resident immune cells), is a key component of many neurodegenerative diseases. nih.govfrontiersin.org The RAGE receptor plays a significant role in mediating this inflammatory response. dntb.gov.uafrontiersin.org RAGE is expressed on microglia and its activation by ligands such as Aβ can trigger the release of pro-inflammatory cytokines. nih.govnih.gov

Studies have demonstrated that RAGE-dependent signaling in microglia contributes to neuroinflammation and Aβ accumulation. nih.gov Conversely, blocking RAGE signaling can ameliorate neuroinflammation. frontiersin.org For instance, silencing RAGE expression has been shown to reduce the production of pro-inflammatory cytokines. frontiersin.org In mouse models of Alzheimer's disease, blocking the interaction between Aβ and RAGE at the blood-brain barrier reduced neuroinflammation. nih.gov The development of a depressive-like syndrome in mice has also been linked to microglial activation and increased expression of inflammatory markers in the prefrontal cortex. nih.gov By inhibiting RAGE, this compound has the potential to mitigate neuroinflammatory processes and microglial activation in the brain, which could be beneficial in both neurodegenerative and psychiatric conditions.

Modulation of Amyloid Pathology and Clearance in Animal Models of Alzheimer's Disease

The dual-target inhibitor, this compound, also identified as compound 12, has emerged as a compound of interest in preclinical research for Alzheimer's disease, particularly due to its simultaneous inhibition of the Receptor for Advanced Glycation End Products (RAGE) and the serotonin transporter (SERT). researchgate.netnih.gov While comprehensive in-vivo studies detailing its direct effects on amyloid-beta (Aβ) plaque deposition and clearance in animal models of Alzheimer's disease are still developing, initial findings and the broader context of RAGE inhibition provide a strong rationale for its potential in modulating amyloid pathology.

Research has demonstrated that this compound exhibits a significant neuroprotective effect against Aβ₂₅₋₃₅-induced neuronal damage in vitro. medchemexpress.com In studies using the human neuroblastoma cell line SH-SY5Y, a common model for studying neuronal function and toxicity, this compound was shown to ameliorate the neurotoxic effects of Aβ₂₅₋₃₅. nih.gov This suggests a capacity to interfere with the pathological cascade initiated by amyloid-beta at a cellular level.

The therapeutic potential of this compound in Alzheimer's disease is further underscored by the well-established role of RAGE in amyloid pathology. RAGE is a multiligand receptor that binds to Aβ and is implicated in its transport across the blood-brain barrier, as well as in the inflammatory and oxidative stress responses that contribute to neurodegeneration. embopress.orgnih.govnih.gov The inhibition of RAGE is, therefore, a key strategy for mitigating Aβ-mediated pathology.

Preclinical studies on other RAGE inhibitors and on genetic models with altered RAGE expression have consistently demonstrated the importance of this receptor in the progression of Alzheimer's-like pathology in animals. For instance, the specific RAGE inhibitor FPS-ZM1 was found to reduce the influx of circulating Aβ₄₀ and Aβ₄₂ into the brain in aged APPsw/0 mice, a transgenic model of Alzheimer's disease. nih.gov This blockade of RAGE resulted in a marked reduction of brain Aβ levels. nih.gov Furthermore, genetic deletion of RAGE in mAPP mice has been shown to decrease cerebral amyloid pathology by downregulating the activity of β- and γ-secretases, enzymes crucial for the production of Aβ from the amyloid precursor protein (APP). nih.govmdpi.com These findings highlight that inhibiting the RAGE pathway can impact both the accumulation and production of Aβ.

The following table summarizes the in-vitro activity of this compound:

| Compound | Target | IC₅₀ | Cell Line | Effect | Reference |

| This compound (compound 12) | RAGE | 8.26 ± 1.12 μM | - | Dual-target inhibition | researchgate.netnih.gov |

| SERT | 31.09 ± 5.15 nM | - | researchgate.netnih.gov | ||

| Aβ₂₅₋₃₅-induced neurotoxicity | - | SH-SY5Y | Ameliorated neuronal damage | nih.gov |

While direct evidence from animal models on the effect of this compound on amyloid plaque burden and clearance is pending, the existing in-vitro data, coupled with the extensive research on the role of RAGE in Alzheimer's pathology, provides a strong foundation for its continued investigation as a potential therapeutic agent. The ability of this compound to protect neurons from Aβ-induced toxicity, as demonstrated in cell culture models, is a promising indicator of its potential to modulate the downstream consequences of amyloid pathology in the brain.

Interactions with Inflammatory and Neurodegenerative Pathways

Crosstalk between RAGE and SERT Pathways in Disease Pathogenesis

The Receptor for Advanced Glycation End products (RAGE) is a multi-ligand receptor belonging to the immunoglobulin superfamily. researchgate.netnih.govmdpi.com It is a key player in inflammatory responses. nih.gov When activated by various ligands, including advanced glycation end products (AGEs), S100 proteins, and high mobility group box 1 (HMGB1), RAGE triggers downstream signaling cascades that lead to inflammation. researchgate.netmdpi.com This activation can create a positive feedback loop, where inflammation leads to further RAGE expression, perpetuating the inflammatory state. frontiersin.orgnih.gov

The serotonin (B10506) transporter (SERT) is crucial for regulating serotonin levels in the brain, and its dysfunction is implicated in depression. The crosstalk between RAGE and SERT pathways is an emerging area of research, particularly in the context of neuroinflammation and neurodegenerative diseases like Alzheimer's. researchgate.netnih.gov Chronic inflammation, driven by RAGE activation, is a known factor in the progression of Alzheimer's disease. researchgate.netnih.gov RAGE activation in the brain can lead to the production of pro-inflammatory cytokines and reactive oxygen species, contributing to neuronal damage. mdpi.comfrontiersin.orgucl.ac.uk Simultaneously, depressive symptoms are common in Alzheimer's patients, highlighting a potential link between the neuroinflammatory processes and serotonergic system dysregulation. nih.govresearchgate.net Rage/sert-IN-1, by targeting both RAGE and SERT, is being investigated for its potential to address both the neuroinflammatory and depressive components of such complex diseases. nih.govresearchgate.net

Role of this compound in Modulating Inflammatory Cytokine and Chemokine Expression

RAGE activation is known to induce the expression of a variety of pro-inflammatory cytokines and chemokines. mdpi.comfrontiersin.orgresearchgate.net This process is often mediated by the activation of the transcription factor NF-κB. dntb.gov.uamdpi.com By inhibiting RAGE, this compound is expected to modulate the expression of these inflammatory mediators.

Tumor Necrosis Factor-alpha (TNF-α)

Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine involved in various inflammatory diseases. nih.gov The activation of RAGE by its ligands can lead to the production of TNF-α. mdpi.commdpi.com Studies have shown that in various cell types, including microglia and endothelial cells, RAGE signaling results in increased TNF-α expression. mdpi.comfrontiersin.org Furthermore, TNF-α itself can upregulate RAGE expression, creating a vicious cycle of inflammation. nih.gov By inhibiting the RAGE pathway, this compound has the potential to reduce the expression of TNF-α, thereby dampening the inflammatory cascade.

Interleukin-6 (IL-6)

Interleukin-6 (IL-6) is another significant pro-inflammatory cytokine that plays a role in both acute and chronic inflammation. nih.govoup.com RAGE activation has been demonstrated to induce the production of IL-6 in various pathological conditions. mdpi.commdpi.comnih.gov For instance, in the context of diabetic complications and rheumatoid arthritis, the interaction of AGEs with RAGE leads to elevated IL-6 levels. nih.govnih.gov This increased IL-6 can contribute to the inflammatory environment seen in neurodegenerative diseases. xiahepublishing.com The inhibitory action of this compound on RAGE suggests a potential mechanism for downregulating IL-6 production.

Other Pro-inflammatory Mediators

Beyond TNF-α and IL-6, RAGE activation is linked to the increased expression of a broader range of pro-inflammatory mediators. These include other interleukins like IL-1β, as well as chemokines and adhesion molecules that facilitate the recruitment of immune cells to sites of inflammation. mdpi.comfrontiersin.org The RAGE signaling pathway, often through NF-κB, orchestrates this complex inflammatory response. dntb.gov.uamdpi.com Therefore, the inhibition of RAGE by this compound could have a widespread anti-inflammatory effect by suppressing the expression of multiple pro-inflammatory molecules.

Implications for Neurovascular Unit Integrity and Blood-Brain Barrier Permeability

The neurovascular unit (NVU) is a complex structure composed of endothelial cells, pericytes, astrocytes, and neurons that collectively maintain the integrity of the blood-brain barrier (BBB). nih.govfrontiersin.orgmdpi.com The BBB is a highly selective barrier that regulates the passage of substances between the bloodstream and the brain. nih.govnih.gov Dysfunction of the NVU and breakdown of the BBB are early events in the pathogenesis of many neurodegenerative diseases, including Alzheimer's disease. nih.govfrontiersin.org

RAGE is expressed on various cells of the NVU, including endothelial cells, pericytes, and neurons. xiahepublishing.comnih.gov Its activation at the BBB has several detrimental effects. RAGE mediates the transport of amyloid-β (Aβ) from the blood into the brain, contributing to the formation of amyloid plaques, a hallmark of Alzheimer's disease. frontiersin.orgnih.gov Furthermore, RAGE activation on endothelial cells can increase the expression of pro-inflammatory molecules and promote vasoconstriction, further compromising BBB integrity. nih.gov Pro-inflammatory cytokines like TNF-α and IL-1β, whose production can be stimulated by RAGE, have also been shown to increase BBB permeability. mdpi.com By inhibiting RAGE, this compound may help preserve the integrity of the NVU and the BBB, potentially by reducing Aβ influx and mitigating neuroinflammation. nih.gov

Regulation of Gene Expression Profiles Associated with RAGE and SERT Activity

The activity of both RAGE and SERT is intrinsically linked to the regulation of specific gene expression profiles. RAGE activation, upon binding its various ligands, initiates intracellular signaling cascades that culminate in the activation of transcription factors, most notably NF-κB. nih.govmdpi.com This, in turn, drives the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. mdpi.comfrontiersin.org A critical aspect of RAGE signaling is its capacity for positive feedback, where RAGE activation leads to the upregulation of its own gene expression, thus amplifying and sustaining the inflammatory response. frontiersin.orgnih.gov

On the other hand, the serotonin transporter (SERT), encoded by the SLC6A4 gene, is subject to complex regulatory mechanisms that affect its expression and function. genome.jp While the direct influence of this compound on the gene expression profile of SERT is a subject for further investigation, its inhibitory effect on RAGE could indirectly influence genes related to neuroinflammation and neuronal function. For instance, by mitigating the RAGE-driven inflammatory cascade, this compound could alter the expression of genes involved in neuronal stress and survival pathways that are affected by chronic inflammation. The dual inhibition of RAGE and SERT by this compound suggests a potential to modulate gene expression profiles related to both inflammatory and serotonergic pathways, which may be particularly relevant in diseases with a neuroinflammatory component. ahajournals.org

Methodological Approaches in Rage/sert in 1 Research

In Vitro Experimental Paradigms

In vitro studies form the foundation of research on Rage/sert-IN-1, allowing for controlled investigation of its molecular interactions and cellular effects.

The primary cell culture model used in this compound research is the human neuroblastoma cell line, SH-SY5Y. medchemexpress.comresearchgate.net These cells are a well-established model for studying neurotoxicity and neuroprotection. In studies involving this compound, SH-SY5Y cells are utilized to investigate the compound's ability to protect against neuronal damage induced by amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. medchemexpress.comresearchgate.net Specifically, experiments have shown that this compound can ameliorate neurotoxicity induced by Aβ₂₅₋₃₅ in these cells. medchemexpress.comresearchgate.net

Other cell types relevant to RAGE signaling, such as glial cells (microglia, astrocytes), endothelial cells, and oligodendrocytes, also serve as important models in the broader field of RAGE inhibitor research. nih.govnih.govnih.gov For instance, human pulmonary microvascular endothelial cells (HPMECs) have been used to study RAGE-mediated barrier dysfunction. nih.gov While direct studies of this compound in these specific cell types are not widely documented, they represent standard paradigms for evaluating the effects of any RAGE-targeting compound.

Table 1: Cell Culture Models in RAGE/SERT Inhibitor Research

| Cell Line/Type | Organism | Cell Type | Typical Application in RAGE/SERT Research |

| SH-SY5Y | Human | Neuroblastoma | Assessing neuroprotective effects against Aβ-induced toxicity. medchemexpress.comresearchgate.net |

| HPMECs | Human | Endothelial | Investigating endothelial barrier function and inflammation. nih.gov |

| NRO | Rat | Oligodendrocyte | Studying RAGE expression and shedding in response to stress. nih.gov |

| C6 Glioma | Rat | Glial | Examining cell migration and adhesion mediated by RAGE. nih.gov |

To quantify the potency of this compound as a dual inhibitor, researchers employ receptor binding and enzyme inhibition assays. These assays determine the concentration of the compound required to inhibit the activity of its targets by 50% (IC₅₀). For this compound, studies have established distinct IC₅₀ values for both RAGE and SERT, confirming its dual-target activity. medchemexpress.comresearchgate.net The compound is a potent inhibitor of both targets, with significantly higher potency for SERT. medchemexpress.comresearchgate.net

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ Value |

| RAGE | 8.26 µM |

| SERT | 31.09 nM |

Data sourced from multiple studies. medchemexpress.comresearchgate.net

Analyzing the downstream consequences of RAGE and SERT inhibition is critical to understanding the mechanism of action of this compound. Research indicates that the compound suppresses the Aβ/RAGE signaling pathway in vitro. nih.gov A variety of standard biochemical and molecular biology techniques are used to probe these pathways.

Western Blotting: This technique is widely used to detect and quantify specific proteins. In the context of RAGE research, Western blotting can measure the expression levels of RAGE itself and key proteins in its downstream signaling cascades, such as MAP kinases (e.g., p38) and transcription factors like NF-κB. nih.govcellsignal.comfrontiersin.org It is also used to detect the phosphorylation status of proteins, which indicates their activation state. nih.govfrontiersin.org

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay used for quantifying proteins and other molecules. In RAGE-related research, it is employed to measure the levels of soluble RAGE (sRAGE) in cell culture media or biological fluids, as well as the concentrations of cytokines and Aβ peptides. nih.govnih.govresearchgate.net

Quantitative PCR (qPCR): Also known as real-time PCR, qPCR is used to measure the expression of genes at the mRNA level. Researchers use qPCR to determine if a compound alters the transcription of the RAGE gene (AGER) or other target genes involved in inflammatory or neurodegenerative processes. nih.govresearchgate.netfrontiersin.org For example, studies have used qPCR to confirm the knockdown of RAGE mRNA by siRNA. nih.gov

Immunofluorescence (IF) microscopy allows for the visualization of the subcellular localization of specific proteins. This technique is essential for observing changes in cellular structure and protein distribution in response to treatment with a compound like this compound. In studies of RAGE and its inhibitors, IF is used to examine the localization of RAGE on the cell membrane and to visualize components of the cytoskeleton, such as F-actin, and cell adhesion proteins like VE-cadherin and ZO-1, to assess changes in cell morphology, adhesion, and barrier integrity. nih.govnih.gov High-resolution confocal microscopy is often employed for detailed imaging. unl.edu

Cellular Signaling Pathway Analysis (e.g., Western Blotting, ELISA, Quantitative PCR)

In Vivo Animal Models

In vivo studies are necessary to evaluate the physiological effects of a compound in a complex living system. While research on this compound is still in early stages, established animal models for RAGE and SERT research are the standard for such investigations.

Genetically modified animal models are powerful tools for dissecting the role of a specific gene or protein. In the field of RAGE research, several key types of transgenic mouse models are utilized:

RAGE Knockout (Ager-/-) Mice: These mice lack the gene for RAGE. They are used to study the consequences of a complete absence of RAGE signaling and to determine if the lack of the receptor is protective in disease models, such as particulate-induced lung injury. plos.org

RAGE Overexpression Models: Transgenic mice that overexpress RAGE, often in specific cell types like neurons, are used to study the detrimental effects of enhanced RAGE signaling. nih.gov

Dominant-Negative RAGE (DN-RAGE) Models: These animals express a truncated, signaling-deficient form of RAGE. They are instrumental in separating the ligand-binding functions of RAGE from its intracellular signaling activities. nih.gov

Mutant Amyloid Precursor Protein (mAPP) Mice: These are common models for Alzheimer's disease that overexpress a mutated human APP gene, leading to the accumulation of Aβ in the brain. nih.govresearchgate.net These models are often crossed with RAGE transgenic mice to study the interplay between Aβ and RAGE in disease progression. nih.gov

While studies specifically using this compound in these genetically modified models have not been published, these models represent the gold standard methodological approach for the preclinical in vivo evaluation of any RAGE-targeting therapeutic candidate. nih.govplos.orgresearchgate.net

Pharmacological Models of Disease Induction (e.g., Aβ Administration Models)

To evaluate the neuroprotective effects of this compound, researchers utilize established pharmacological models that replicate key pathological aspects of Alzheimer's disease. The primary model involves the administration of amyloid-beta (Aβ) peptides to induce neuronal damage.

Aβ₂₅₋₃₅-Induced Neurotoxicity Model : A key experimental approach uses the amyloid-beta fragment Aβ₂₅₋₃₅ to induce toxicity in neuronal cell lines, such as human neuroblastoma SH-SY5Y cells. researchgate.netmedchemexpress.com This in vitro model is pivotal for screening and mechanistic studies. Aβ peptides are known to trigger cellular stress and are a hallmark of AD pathology. nih.gov The administration of Aβ₂₅₋₃₅ to these cells mimics the neuronal damage seen in the Alzheimer's brain, providing a platform to test the cytoprotective capabilities of compounds like this compound. researchgate.net In these studies, this compound demonstrated a significant neuroprotective effect against the damage induced by Aβ₂₅₋₃₅. medchemexpress.com

Animal models are also a cornerstone of AD research, often involving the direct administration of substances that mimic AD pathology or using genetically modified animals. xiahepublishing.commdpi.com While specific in vivo disease induction models for this compound are not detailed in the available literature, the standard approach involves inducing AD-like pathology in rodents to assess both cognitive and pathological outcomes. xiahepublishing.commdpi.com For instance, the intracerebral administration of Aβ oligomers is a common method to create non-transgenic animal models of AD. xiahepublishing.com

Behavioral Phenotyping Assays (e.g., Tail Suspension Test, Cognitive Assessments)

Behavioral assays are essential for assessing the in vivo efficacy of this compound on symptoms related to depression and cognitive deficits. nih.gov These tests provide functional readouts of the compound's effects on the central nervous system.

Tail Suspension Test (TST) : To evaluate the antidepressant-like activity of this compound, the tail suspension test is employed in mice. researchgate.netmedchemexpress.com This assay is a standard tool in behavioral neuroscience for screening potential antidepressant compounds. helsinki.fi In this test, mice are suspended by their tails, and the duration of immobility is measured. A reduction in immobility time is interpreted as an antidepressant-like effect. medchemexpress.com Studies show that this compound significantly reduces the immobility time in the TST, indicating its potential to alleviate depressive symptoms. researchgate.netmedchemexpress.com

Cognitive Assessments : While specific cognitive assessment data for this compound is not extensively detailed, research on analogous compounds in the same class utilizes a battery of tests to measure cognitive function in AD models. researchgate.net These assessments are critical for determining if a compound can ameliorate the cognitive decline characteristic of AD. nih.gov

| Behavioral Assay Category | Specific Test Example | Typical Endpoint Measured | Relevance to this compound |

| Depression-Related Behavior | Tail Suspension Test | Immobility Time | Directly assessed; compound reduces immobility, suggesting antidepressant effects. researchgate.netmedchemexpress.com |

| Learning and Memory | Morris Water Maze | Escape Latency, Time in Target Quadrant | Used for similar compounds to assess spatial learning and memory. researchgate.net |

| Recognition Memory | Novel Object Recognition | Discrimination Index | Used for similar compounds to evaluate recognition memory. researchgate.net |

| Anxiety- and Depression-related | Nest Building Test | Quality of Nest | Used for similar compounds to assess complex, species-typical behavior. researchgate.net |

Histopathological and Biochemical Analysis of Brain Tissue

Following behavioral testing in animal models, post-mortem analysis of brain tissue is conducted to identify the cellular and molecular changes induced by the compound. This involves both histopathological and biochemical techniques. mdpi.commenoufia-med-j.com

Histopathological Examination : This involves the microscopic examination of stained brain tissue sections to identify structural changes. researchgate.net Standard staining techniques like hematoxylin (B73222) and eosin (B541160) (H&E) are used to observe general morphology, neuronal degeneration, or inflammation. mdpi.commenoufia-med-j.com Immunohistochemical (IHC) analysis is used to detect specific proteins of interest. For example, in AD models, IHC can be used to visualize the extent of Aβ plaque deposition and the expression levels of RAGE in different brain regions, such as the hippocampus. mdpi.com

Biochemical Analysis : This approach quantifies the levels of specific molecules in brain tissue homogenates. Techniques like ELISA and Western blotting can be used to measure the concentration of proteins such as Aβ, RAGE, and inflammatory markers. mdpi.com Furthermore, biochemical assays can assess markers of oxidative stress (e.g., malondialdehyde) and the activity of key enzymes like acetylcholinesterase. researchgate.netnih.gov For the class of compounds to which this compound belongs, analysis of its effect on cholinergic synaptic transmission by measuring acetylcholine (B1216132) (ACh) levels and inhibiting acetylcholinesterase (AChE) is also a relevant biochemical approach. researchgate.net

Computational and Structural Biology Approaches

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular modeling is used to predict and analyze the binding of this compound to its targets, the RAGE receptor and the serotonin (B10506) transporter (SERT).

Molecular Docking : This computational technique was used in the development of the chemical series that led to this compound. researchgate.net Docking simulations predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For RAGE inhibitors, docking studies often focus on the V-domain, a key site for ligand binding. researchgate.netmdpi.com The process involves preparing the 3D structure of the protein, defining a binding pocket based on known ligand interactions, and then computationally placing the candidate molecule into this site to calculate a binding score. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations : Following docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex over time. dovepress.comsemanticscholar.org For compounds similar to this compound developed in the same study, 100-nanosecond MD simulations were used to confirm the conformational stability of the compound within the binding cavity of its target. researchgate.net These simulations provide a more dynamic and realistic view of the molecular interactions, helping to validate the docking results. mdpi.com

| Computational Technique | Purpose in this compound Research | Key Findings/Insights |

| Molecular Docking | Predict binding mode and affinity to RAGE and SERT. | Indicated that compounds in this series could bind effectively into the active pocket of the RAGE V domain. researchgate.net |

| Molecular Dynamics | Assess the stability of the ligand-target complex. | Confirmed the conformational stability of related compounds in the target's binding cavity. researchgate.net |

Structure-Activity Relationship (SAR) Studies for Compound Optimization

SAR studies are fundamental to medicinal chemistry and involve systematically modifying a compound's chemical structure to understand how these changes affect its biological activity. gardp.org

The development of this compound was the result of a deliberate SAR campaign. researchgate.net The design strategy involved fusing the key pharmacophores (the essential structural features for activity) of two existing drugs: azeliragon (B1666252) (a RAGE inhibitor) and vilazodone (B1662482) (a SERT inhibitor). researchgate.netresearchgate.net This created a novel chemical scaffold for dual-target inhibition.

Researchers then synthesized a series of 34 derivative compounds, making systematic structural modifications to different parts of the scaffold. researchgate.netresearchgate.net Each of these new compounds was then tested for its inhibitory activity against both RAGE and SERT. researchgate.net This systematic process allowed the researchers to establish a clear relationship between specific structural features and biological activity. This compound (identified in the study as compound 12) emerged from this screening as the optimized lead compound, exhibiting a potent dual-action profile and other favorable drug-like properties. researchgate.netresearchgate.net

| Compound | RAGE IC₅₀ (µM) | SERT IC₅₀ (nM) |

| This compound (Compound 12) | 8.26 ± 1.12 | 31.09 ± 5.15 |

| Table based on in vitro bioactivity data. researchgate.netmedchemexpress.com |

Future Directions in Rage/sert in 1 Compound Research

Exploring Novel Therapeutic Applications Beyond Alzheimer's Disease and Depression Comorbidity

The initial focus on the comorbidity of AD and depression is well-justified, given the significant clinical overlap and shared pathological pathways. nih.govresearchgate.net However, the individual targets of Rage/sert-IN-1, RAGE and SERT, are implicated in a much broader spectrum of diseases. Future research should therefore systematically investigate the compound's efficacy in other conditions characterized by neuroinflammation, sterile inflammation, and serotonergic dysregulation.

The RAGE receptor is a key player in various pathological processes, including diabetic complications, cardiovascular diseases, cancer, and other neurodegenerative disorders like Parkinson's and Huntington's diseases. nih.govmdpi.com Its activation by ligands such as advanced glycation end products (AGEs) and S100 proteins triggers inflammatory cascades, oxidative stress, and cellular dysfunction. nih.govnih.gov Similarly, dysregulation of the serotonin (B10506) transporter is a central feature of numerous psychiatric conditions beyond major depression, including anxiety disorders. mdpi.com Given this, this compound could be repurposed or investigated for a variety of conditions.

Future research could explore its potential in:

Diabetic Neuropathy and Retinopathy: Where RAGE-mediated inflammation and damage are central to the pathology. nih.gov

Cardiovascular Disease: RAGE is linked to vascular inflammation and the development of atherosclerosis. nih.gov

Oncology: RAGE signaling can promote tumor growth and metastasis, and its inhibition has been explored as a therapeutic strategy. nih.govresearchgate.net

Other Neurodegenerative Diseases: Neuroinflammation is a common thread in diseases such as Parkinson's disease, where RAGE expression has also been noted to play a role. nih.gov

Anxiety Disorders: The SERT-inhibiting component of the molecule suggests a potential application in anxiety, which is often comorbid with neurodegenerative diseases. mdpi.com

Table 1: Potential Novel Therapeutic Areas for this compound This table is interactive and can be sorted by clicking on the column headers.

| Disease Category | Specific Indication | Primary Target Implication |

|---|---|---|

| Metabolic Disorders | Diabetic Complications (e.g., Nephropathy, Neuropathy) | RAGE |

| Cardiovascular Diseases | Atherosclerosis, Vascular Disease | RAGE |

| Oncology | Glioblastoma, Prostate Cancer | RAGE |

| Neuropsychiatric Disorders | Anxiety Disorders, Post-Stroke Depression | SERT, RAGE |

Investigation of Selective Versus Dual-Targeting Strategies for RAGE and SERT Modulation

This compound was designed as a multi-target-directed ligand (MTDL) to address the complex, intertwined pathologies of AD and depression. nih.gov This dual-inhibition strategy is based on the hypothesis that simultaneously modulating both RAGE-mediated neuroinflammation and SERT-regulated neurotransmission is more effective than targeting either pathway alone. A critical future direction is to rigorously test this hypothesis.

This would involve comparative studies pitting this compound against:

A selective RAGE inhibitor (e.g., Azeliragon). nih.gov

A selective SERT inhibitor (SSRI).

A combination therapy of a selective RAGE inhibitor and an SSRI.

Such studies, conducted in appropriate animal models of AD and depression comorbidity, would help determine whether the covalent linking of the two pharmacophores in a single molecule offers superior efficacy, a better pharmacokinetic profile, or a different safety profile compared to the co-administration of two separate drugs. medchemexpress.com This investigation is crucial for validating the dual-target approach and understanding the potential for synergistic or additive effects at the molecular and behavioral levels. acs.org

Advancing Preclinical Model Sophistication for Efficacy and Mechanism Elucidation

The initial characterization of this compound utilized SH-SY5Y neuroblastoma cells and standard mouse behavioral tests like the tail suspension test. medchemexpress.comnih.gov While valuable for initial screening, these models have limitations in replicating the chronic and complex nature of human neurodegenerative diseases. mdpi.com To gain a deeper understanding of the compound's efficacy and mechanism of action, future research must employ more sophisticated preclinical models.

Key advancements should include:

Advanced Animal Models: Utilizing transgenic mouse models of AD (e.g., J20 mice) that are known to develop amyloid pathology and cognitive deficits, and potentially cross-breeding them with models that exhibit depressive-like phenotypes. nih.gov This would allow for a more robust evaluation of the compound's effects on both pathologies simultaneously. There is a recognized need for preclinical models that have greater validity for translational outcomes. frontiersin.org

Human-Based In Vitro Systems: Moving beyond immortalized cell lines to human-induced pluripotent stem cell (hiPSC)-derived models, such as 2D neuronal cultures, 3D brain organoids, or "brain-on-a-chip" microfluidic systems. These models can be generated from patients with AD, offering a platform to study the compound's effects on human cells with a relevant genetic background.

Comprehensive Behavioral Analysis: Expanding the behavioral test battery beyond simple measures of depressive-like behavior to include assessments of cognition, memory, anxiety, and social behavior to capture the full spectrum of neuropsychiatric symptoms associated with dementia. mdpi.com

Elucidating Unexplored Downstream Effectors and Potential Off-Target Interactions

While this compound is known to inhibit RAGE and SERT, the precise downstream consequences of this dual engagement are not fully understood. medchemexpress.comnih.gov RAGE activation triggers a complex signaling cascade involving multiple intracellular effector proteins and pathways, such as the MAPK/ERK and NF-κB pathways, which drive inflammation and cellular stress. nih.govnih.gov The interaction of RAGE with effectors like DIAPH1 is crucial for its signaling. nih.gov It is vital to determine how this compound modulates these specific pathways.

Future research should focus on:

Downstream Pathway Analysis: Using techniques like transcriptomics (RNA-seq) and proteomics to map the changes in gene and protein expression in relevant cell models following treatment with this compound. nih.gov This will help identify the specific downstream effectors being modulated. Key pathways to investigate include the PI3K/Akt, JAK/STAT, and MAPK/ERK cascades. mdpi.comnih.gov

Off-Target Screening: Conducting comprehensive screening assays against a broad panel of receptors, transporters, enzymes, and kinases to identify any potential off-target interactions. researchgate.net Understanding the full selectivity profile is essential for predicting potential side effects and for fully attributing the observed biological effects to RAGE and SERT inhibition.

Clarifying Binding Mechanisms: Employing computational modeling, crystallography, or NMR studies to clarify the precise binding mechanism of this compound to both RAGE and SERT. nih.gov This could provide insights for the rational design of next-generation compounds with improved potency and selectivity.

Table 2: Key RAGE Downstream Signaling Pathways for Future Investigation This table is interactive and can be sorted by clicking on the column headers.

| Pathway | Key Effector Proteins | Cellular Outcome |

|---|---|---|

| MAPK/ERK Pathway | ERK 1/2, p38 MAPK | Inflammation, Synaptic Plasticity Modulation |

| NF-κB Pathway | NF-κB | Pro-inflammatory Cytokine Production, Cell Survival |

| PI3K/Akt Pathway | PI3K, Akt | Cell Proliferation, Apoptosis Regulation |

| JAK/STAT Pathway | JAK, STAT | Immune Response, Inflammation |

Investigation of Synergistic Effects with Other Neuroactive Compounds

The multifaceted nature of neurodegenerative diseases suggests that combination therapy may be more effective than monotherapy. nih.gov this compound, with its dual-action profile, is an excellent candidate for inclusion in combination therapy regimens. Future studies should investigate its potential for synergistic interactions with other neuroactive compounds being developed for AD and related disorders.

Potential combinations for investigation include:

Anti-Amyloid or Anti-Tau Therapies: Combining this compound with monoclonal antibodies or small molecules that target Aβ or tau pathology. The anti-inflammatory action of RAGE inhibition could complement the protein-clearing effects of these drugs, potentially leading to a more profound therapeutic benefit. nih.gov

Other Classes of Antidepressants: While this compound has an SSRI-like component, its efficacy might be enhanced when combined with antidepressants that have different mechanisms of action (e.g., those targeting norepinephrine (B1679862) or dopamine (B1211576) systems).

Cognitive Enhancers: Assessing whether the compound can act synergistically with existing symptomatic treatments for AD, such as cholinesterase inhibitors or NMDA receptor antagonists.

Natural Products: Investigating combinations with natural products that have demonstrated neuroprotective effects. Studies have shown that mixtures of natural compounds can have synergistic effects in reducing AD hallmarks. nih.gov

These investigations will be crucial for positioning this compound within the future landscape of treatment for complex neurological and psychiatric disorders.

Q & A

Q. What is the mechanism of action of RAGE/SERT-IN-1, and how do its dual inhibitory properties influence experimental design?

this compound acts as a dual inhibitor of the Receptor for Advanced Glycation End Products (RAGE) and the Serotonin Transporter (SERT), with IC50 values of 8.26 μM (RAGE) and 31.09 nM (SERT). This dual activity necessitates experimental designs that account for cross-target effects, such as using orthogonal assays (e.g., competitive binding assays for SERT and ELISA-based RAGE inhibition tests) to isolate contributions from each target. Researchers should include controls for off-target interactions and validate results with selective inhibitors for RAGE or SERT alone .

Q. How should researchers design in vitro experiments to evaluate this compound’s neuroprotective effects against Aβ25-35-induced neuronal damage?

In vitro models should use primary neuronal cultures or cell lines (e.g., SH-SY5Y) exposed to Aβ25-35. Key parameters include:

- Pre-treatment with this compound at varying concentrations (e.g., 1–50 μM) to assess dose-response relationships.

- Measurement of cell viability (via MTT or LDH assays), oxidative stress markers (e.g., ROS levels), and apoptosis (caspase-3 activity).

- Co-administration with selective RAGE (e.g., FPS-ZM1) or SERT inhibitors (e.g., fluoxetine) to confirm dual-target efficacy .

Q. What methodological considerations are critical for ensuring reproducibility in this compound studies?

Reproducibility requires:

- Standardizing cell culture conditions (e.g., passage number, serum concentration).

- Reporting IC50 values with 95% confidence intervals and using validated statistical methods (e.g., nonlinear regression for dose-response curves).

- Including positive/negative controls in every experiment (e.g., known RAGE/SERT inhibitors) and adhering to FAIR data principles for transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, blood-brain barrier penetration) or off-target effects in vivo. To address this:

- Perform pharmacokinetic profiling (e.g., plasma half-life, brain-to-plasma ratio) in rodent models.

- Use conditional knockout mice (e.g., RAGE⁻/⁻ or SERT⁻/⁻) to isolate target-specific effects.

- Combine transcriptomic analysis (e.g., RNA-seq) of treated tissues with behavioral assays (e.g., forced swim test for antidepressant activity) .

Q. What strategies are recommended for identifying research gaps in this compound’s application to Alzheimer’s-depression comorbidities?

Conduct a systematic review using frameworks like PICO (Population: AD-depression models; Intervention: this compound; Comparison: monotherapies; Outcome: neuroprotection/behavioral improvement). Prioritize gaps such as:

Q. How can researchers evaluate this compound’s selectivity across related targets (e.g., other neurotransmitter transporters or AGE-R1 receptors)?

Use high-throughput screening panels (e.g., Eurofins CEREP) to assess off-target binding. For functional selectivity:

Q. What metrics should be prioritized when assessing this compound’s neuroprotective efficacy in preclinical models?

Beyond cell viability, include:

- Synaptic density (via PSD-95 immunohistochemistry).

- Neuroinflammatory markers (e.g., IL-6, TNF-α in microglial co-cultures).

- Behavioral outcomes (e.g., Morris water maze for cognitive function, tail suspension test for depressive-like behavior).

- Data should be analyzed using mixed-effects models to account for inter-animal variability .

Q. How can translational challenges be addressed when moving this compound from rodent models to human trials?

- Conduct dose-escalation studies to identify human-equivalent doses based on allometric scaling.

- Validate target engagement via PET imaging (e.g., [¹¹C]DASB for SERT occupancy).

- Incorporate patient-derived iPSC neurons to assess species-specific responses .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing contradictory data in this compound studies?

Apply Bayesian meta-analysis to quantify uncertainty across studies, or use sensitivity analysis to identify outliers. For in-house data, mixed linear models (e.g., ANOVA with post-hoc corrections) are preferred for multifactorial designs (e.g., dose × time interactions) .

Q. How should researchers structure a grant proposal for this compound investigations to address methodological rigor?

Proposals should include:

- A power analysis based on pilot data.

- Pre-registered protocols (e.g., on Open Science Framework) for key experiments.

- Plans for data sharing and independent replication.

- Validation of chemical identity (e.g., NMR, HPLC) and stability (e.g., accelerated degradation studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.